Parvispinoside B

Beschreibung

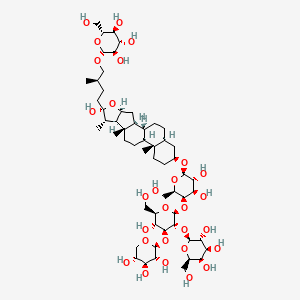

Parvispinoside B is a furostane-type steroidal saponin isolated from Tribulus terrestris L., a plant widely studied for its bioactive secondary metabolites. Structurally, it is characterized by a furostanol backbone with multiple sugar moieties attached. The molecular formula of Parvispinoside B is C₆₁H₁₀₀O₃₁, as determined by high-resolution electrospray ionization mass spectrometry (HRESIMS) . Key structural features include:

- A β-D-xylopyranosyl-(1→3)-[β-D-xylopyranosyl-(1→2)]-β-D-glucopyranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→2)]-β-D-galactopyranoside chain .

- Diagnostic methyl signals (δ 0.76, 0.87) and an olefinic proton in its ¹H-NMR spectrum .

Parvispinoside B has been identified as a critical chemotaxonomic marker for discriminating T. terrestris populations from different geographic locations in Mpumalanga, South Africa, using metabolomic-chemometric analysis . Its abundance varies significantly across habitats, influencing the plant's pharmacological profile .

Eigenschaften

Molekularformel |

C56H94O28 |

|---|---|

Molekulargewicht |

1215.3 g/mol |

IUPAC-Name |

(2R,3R,4S,5S,6R)-2-[(2R)-4-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C56H94O28/c1-21(19-74-49-43(70)39(66)36(63)30(15-57)77-49)7-12-56(73)22(2)34-29(84-56)14-27-25-6-5-23-13-24(8-10-54(23,3)26(25)9-11-55(27,34)4)76-51-45(72)41(68)46(33(18-60)80-51)81-53-48(83-52-44(71)40(67)37(64)31(16-58)78-52)47(38(65)32(17-59)79-53)82-50-42(69)35(62)28(61)20-75-50/h21-53,57-73H,5-20H2,1-4H3/t21-,22+,23+,24+,25-,26+,27+,28-,29+,30-,31-,32-,33-,34+,35+,36-,37+,38-,39+,40+,41-,42-,43-,44-,45-,46+,47+,48-,49-,50+,51-,52+,53+,54+,55+,56-/m1/s1 |

InChI-Schlüssel |

FJLUJBDSFBGOPL-AEORFYTQSA-N |

Isomerische SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |

Kanonische SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O |

Synonyme |

(25R)-26-O-beta-D-glucopyranosyl-5alpha-furostan-3beta,22alpha,26-triol 3-O-(beta-D-galactopyranosyl-(1-2)-O-(beta-D-xylopyranosyl-(1-3))-O-beta-D-glucopyranosyl-(1-4)-beta-D-galactopyranoside) parvispinoside B |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

F-Gitonin and Gitonin

Structural and Functional Similarities :

- F-Gitonin and Gitonin are furostane-type saponins co-occurring with Parvispinoside B in T. terrestris. All three compounds share a furostanol backbone but differ in sugar substituents.

- Metabolomic Discrimination: Parvispinoside B, F-Gitonin, and Gitonin collectively account for the highest discriminatory power (OPLS-DA analysis) in distinguishing T. terrestris samples from three Mpumalanga locations. Parvispinoside B exhibits the most pronounced variation (Figure 4, ).

Analytical Data :

Terrestrinin R (Spirostane-Type Saponin)

Structural Contrast :

- Terrestrinin R is a spirostane-type saponin, differing from Parvispinoside B in its aglycone structure (spirostanol vs. furostanol).

- Mass Spectrometry: Terrestrinin R ([M-H]⁻ at m/z 1327.6170) fragments into m/z 1195.5740 (loss of Xyl) and 593.3729 (loss of 2Xyl-2Glc-Rha) . Parvispinoside B lacks spirostanol-specific fragments, confirming structural divergence .

Uttroside B (Solanum nigrum Saponin)

Structural and Functional Comparison :

- Shared Features: Both Parvispinoside B and Uttroside B are triterpenoid saponins with lycotetraosyl sugar chains.

- Critical Difference: Uttroside B lacks one xylose unit in its glycan chain compared to Parvispinoside B .

Mechanistic Insight: The presence of an additional xylose in Parvispinoside B may sterically hinder interactions with HepG2-specific targets, underscoring the role of sugar diversity in bioactivity .

Q & A

Q. What strategies optimize Parvispinoside B’s stability in pharmacokinetic studies?

- Methodological Answer :

- Test formulation additives (e.g., cyclodextrins) and storage conditions (pH, temperature) using accelerated stability protocols (ICH Q1A guidelines). Monitor degradation via UPLC-PDA .

Key Considerations for Data Reporting

- Data Tables : Avoid duplicating figures; use tables for raw datasets (e.g., IC50 values across cell lines) and figures for trend visualizations (e.g., dose-response curves) .

- Literature Comparison : Discuss discrepancies with prior studies (e.g., "Smith et al. reported higher cytotoxicity in HepG2 cells, potentially due to differing serum concentrations") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.